molecular formula C54H49Cl2F6N7O8 B607366 PROTAC ERR|A Degrader-1 CAS No. 2306388-84-9

PROTAC ERR|A Degrader-1

Cat. No.: B607366
CAS No.: 2306388-84-9
M. Wt: 1108.9174
InChI Key: ZVQCWVLBPYOZNC-XNCCLBLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PROTAC ERR|A Degrader-1 involves several steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve high yield and purity. Advanced purification techniques, such as chromatography, are used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the linker, while substitution reactions may produce modified ligands .

Scientific Research Applications

Chemistry: : PROTAC ERR|A Degrader-1 is used as a chemical probe to study the function of ERRα in various biological processes. It helps in understanding the role of ERRα in cellular metabolism and signaling pathways .

Biology: : In biological research, this compound is used to investigate the effects of ERRα degradation on cell proliferation, differentiation, and apoptosis. It is particularly useful in studying cancer biology and metabolic disorders .

Medicine: : In medical research, this compound is explored as a potential therapeutic agent for diseases associated with ERRα, such as breast cancer and metabolic syndrome. It offers a novel approach to target and degrade disease-causing proteins .

Industry: : In the pharmaceutical industry, this compound is used in drug discovery and development. It serves as a lead compound for developing new therapies targeting ERRα .

Mechanism of Action

PROTAC ERR|A Degrader-1 exerts its effects by inducing the degradation of ERRα through the ubiquitin-proteasome system. The compound binds to ERRα and an E3 ubiquitin ligase simultaneously, forming a ternary complex. This complex facilitates the ubiquitination of ERRα, marking it for degradation by the proteasome. The degradation of ERRα leads to the disruption of its signaling pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

    PROTAC EZH2 Degrader-1: Targets and degrades the enhancer of zeste homolog 2 (EZH2) protein.

    PROTAC BRD4 Degrader-1: Targets and degrades the bromodomain-containing protein 4 (BRD4).

    PROTAC ARV-110: Targets and degrades the androgen receptor (AR)

Uniqueness of PROTAC ERR|A Degrader-1: this compound is unique in its ability to specifically target and degrade ERRα. Unlike other PROTACs that target different proteins, this compound is designed to modulate ERRα-related pathways, making it a valuable tool for studying and potentially treating diseases associated with ERRα .

Properties

IUPAC Name

(E)-N-[2-[[2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]amino]ethyl]-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H49Cl2F6N7O8/c1-31(2)77-44-26-40(74-3)16-17-41(44)50-66-48(33-7-12-38(55)13-8-33)49(34-9-14-39(56)15-10-34)69(50)52(73)68-22-21-67(47(71)29-68)28-46(70)64-19-20-65-51(72)36(27-63)23-32-5-18-43(45(24-32)75-4)76-30-35-6-11-37(53(57,58)59)25-42(35)54(60,61)62/h5-18,23-26,31,48-49H,19-22,28-30H2,1-4H3,(H,64,70)(H,65,72)/b36-23+/t48-,49+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQCWVLBPYOZNC-XNCCLBLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCNC(=O)C(=CC4=CC(=C(C=C4)OCC5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)OC)C#N)C6=CC=C(C=C6)Cl)C7=CC=C(C=C7)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCNC(=O)/C(=C/C4=CC(=C(C=C4)OCC5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)OC)/C#N)C6=CC=C(C=C6)Cl)C7=CC=C(C=C7)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H49Cl2F6N7O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1108.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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